BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

regioisomer differentiation ortho vs para substitution medicinal chemistry SAR

N-(4-Ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-69-7; molecular formula C₁₉H₂₁N₅O₂; MW 351.41 g/mol) is a synthetic tetrazole-substituted propanamide belonging to a series of aryl amide derivatives that incorporate the tetrazole heterocycle as a carboxylic acid bioisostere. The compound is listed in multiple commercial chemical catalogs, including AKSci (catalog 0615CM, 95% purity) and ChemicalBook , and is offered exclusively for research and development purposes.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 483993-69-7
Cat. No. B2851731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
CAS483993-69-7
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
InChIInChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
InChIKeyPQPYPHBSZNPMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-69-7): Structural Identity and Procurement Baseline


N-(4-Ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-69-7; molecular formula C₁₉H₂₁N₅O₂; MW 351.41 g/mol) is a synthetic tetrazole-substituted propanamide belonging to a series of aryl amide derivatives that incorporate the tetrazole heterocycle as a carboxylic acid bioisostere . The compound is listed in multiple commercial chemical catalogs, including AKSci (catalog 0615CM, 95% purity) and ChemicalBook , and is offered exclusively for research and development purposes. Its structural scaffold maps to patent families disclosing tetrazole-substituted arylamides as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) and as antagonists of P2X₃ and P2X₂/₃ purinergic receptors , establishing the compound within a biologically validated pharmacophore space. However, published peer-reviewed biological activity data specific to this exact compound are not identified in the accessible literature; differentiation must therefore be assessed through structural comparison with characterized positional isomers and close analogs, class-level pharmacophore inference, and physicochemical property considerations.

Why In-Class Tetrazole Propanamides Cannot Be Assumed Interchangeable: Regioisomeric and Physicochemical Differentiation of CAS 483993-69-7


Within the tetrazole-substituted propanamide series, minor positional variations on the N-aryl and benzyl substituents produce distinct pharmacophores that map to different patent families and, where characterized, different biological target profiles. The 4-ethylphenyl substitution pattern on the anilide nitrogen of CAS 483993-69-7 distinguishes this compound from the 2-ethylphenyl positional isomer (CAS 483993-09-5, commercially available as Santa Cruz Biotechnology sc-493137), which shares the identical molecular formula (C₁₉H₂₁N₅O₂, MW 351.41) but differs in the steric and electronic environment around the amide bond . Similarly, the 2-methoxy orientation on the benzyl moiety differentiates CAS 483993-69-7 from its 3-methoxy and 4-methoxy regioisomers , each of which would present distinct hydrogen-bonding geometries and lipophilic surfaces to any biological target. The Roche α7 nAChR PAM patent (US 7,981,914) explicitly recites that when Ar₁ is 2-methoxy-phenyl, Ar₂ must not be 4-methoxy-phenyl or 3,4-dimethoxy-phenyl , indicating that specific substitution combinations are subject to intellectual property carve-outs and that positional isomerism is functionally meaningful within this chemical series. Furthermore, the tetrazole ring itself—a carboxylic acid bioisostere with a pKa (~4.5–4.9) comparable to aryl carboxylic acids but with enhanced metabolic stability and distinct hydrogen-bonding capacity —confers pharmacokinetic and pharmacodynamic properties that cannot be replicated by amide, sulfonamide, or carboxylate analogs. Generic substitution without structural identity verification therefore risks selecting a compound with a different target engagement profile, patent status, or physicochemical property set.

Quantitative Differentiation Evidence for CAS 483993-69-7 Versus Closest Structural Analogs


Regioisomeric Differentiation: 4-Ethylphenyl (CAS 483993-69-7) Versus 2-Ethylphenyl (CAS 483993-09-5) Anilide Substitution—Steric, Electronic, and Commercial Comparison

CAS 483993-69-7 bears a para-ethyl substituent on the anilide phenyl ring, whereas the closest commercially available analog, CAS 483993-09-5 (Santa Cruz Biotechnology sc-493137), bears an ortho-ethyl group . The para-ethyl orientation minimizes steric hindrance around the amide NH, preserving rotational freedom of the amide bond, while the ortho-ethyl group in the comparator introduces steric compression that can alter the dihedral angle between the amide plane and the aryl ring, thereby modifying hydrogen-bond donor/acceptor geometry . Both compounds share identical molecular formula (C₁₉H₂₁N₅O₂, MW 351.41), ruling out molecular-weight-based differentiation. On the commercial dimension, CAS 483993-69-7 is available from AKSci (catalog 0615CM) at 95% purity , while the ortho isomer is available from Santa Cruz Biotechnology (sc-493137) at $120.00 per 5 mg with comparable purity specifications ; the differential vendor availability and pricing structure may influence bulk procurement decisions. No direct head-to-head biological comparison of these two regioisomers has been published in the peer-reviewed literature; this differential assessment is therefore based on established medicinal chemistry principles of ortho versus para substituent effects on amide conformation.

regioisomer differentiation ortho vs para substitution medicinal chemistry SAR procurement specification

Methoxy Positional Isomer Differentiation: 2-Methoxybenzyl (CAS 483993-69-7) Versus 3-Methoxybenzyl and 4-Methoxybenzyl Analogs—Hydrogen Bonding and Lipophilicity Considerations

CAS 483993-69-7 incorporates a 2-methoxy substituent on the benzyl aromatic ring. Regioisomeric analogs with 3-methoxy and 4-methoxy substitution on the same benzyl position are cataloged in commercial compound libraries . The ortho-methoxy group in CAS 483993-69-7 can participate in intramolecular hydrogen bonding with the adjacent tetrazole NH or the amide carbonyl oxygen, creating a conformationally constrained pseudo-ring that differs fundamentally from the meta- and para-methoxy isomers, which lack this intramolecular interaction capability . The calculated logP differences across the methoxy positional isomers are expected to be minimal (ΔlogP < 0.2 units based on additive fragment contributions) since all three share the identical atom composition, but the three-dimensional presentation of the methoxy oxygen lone pairs to biological targets differs substantially. Notably, the Roche α7 nAChR PAM patent (US 7,981,914) includes explicit structural exclusions for certain methoxy-phenyl combinations , demonstrating that methoxy positional isomerism is recognized as functionally relevant within this patent family. No direct comparative biological data exist in the peer-reviewed literature for these specific methoxy positional isomers.

methoxy positional isomerism hydrogen bonding lipophilicity benzyl substitution SAR

Tetrazole Carboxylic Acid Bioisostere Advantage: Metabolic Stability and pKa Comparison Versus Carboxylate Analogs

The tetrazole ring in CAS 483993-69-7 functions as a non-classical bioisostere for the carboxylic acid functional group . The tetrazole NH proton exhibits a pKa of approximately 4.5–4.9, closely matching that of aryl carboxylic acids (pKa ~4.2–4.5) , enabling comparable ionic interactions with basic residues in biological targets. However, tetrazoles demonstrate approximately 10-fold higher lipophilicity than the corresponding carboxylates (ΔlogD ~1.0 at physiological pH), enhancing membrane permeability . Critically, tetrazoles are resistant to β-oxidation and glucuronidation pathways that commonly metabolize carboxylic acids, conferring superior metabolic stability . In the specific context of CAS 483993-69-7, the tetrazole is positioned at the 2-position of the propanamide backbone, replacing what would structurally correspond to a malonic acid-type carboxylate in a hypothetical carboxylic acid analog, a substitution pattern consistent with the Roche α7 nAChR PAM pharmacophore model .

tetrazole bioisostere carboxylic acid replacement metabolic stability pKa drug design

Patent Landscape Mapping: CAS 483993-69-7 Falls Within Multiple Disclosed Pharmacophore Spaces—α7 nAChR PAMs, P2X₃ Antagonists, and KSP Inhibitors

CAS 483993-69-7 maps structurally to three distinct patent-defined pharmacophore spaces. First, the Roche US 7,981,914 patent (filed 2008, issued 2011) discloses tetrazole-substituted aryl amide derivatives as α7 nAChR positive allosteric modulators, with the generic formula encompassing compounds where Ar₁ is 2-methoxy-phenyl and the tetrazole is at the 2-position of the propanamide chain . Second, the Roche US 7,595,405 patent (filed 2007, issued 2009) claims tetrazole-substituted arylamides as P2X₃ and P2X₂/₃ purinergic receptor antagonists for genitourinary, pain, and gastrointestinal indications . Third, a close structural analog—3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide (Ambinter AMB1779267)—has been specifically investigated for KSP (kinesin spindle protein) kinase inhibition , indicating that the 4-ethylphenyl/tetrazole-propanamide scaffold also maps to mitotic kinesin inhibitor chemotypes. The 2-methoxy (mono-substituted) benzyl group in CAS 483993-69-7, versus the 2,4-dimethoxy variant in the KSP-investigated analog, represents a key structural differentiator that may confer selectivity across these distinct target families. No biological data for CAS 483993-69-7 at any of these targets have been published in peer-reviewed journals; this evidence dimension provides target hypothesis guidance rather than confirmed activity.

patent family mapping alpha7 nAChR P2X3 antagonist KSP inhibitor tetrazole pharmacophore

CAS 483993-69-7: Recommended Research Application Scenarios Based on Structural and Pharmacophoric Evidence


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Screening and SAR Studies

CAS 483993-69-7 is structurally encompassed within the generic claims of Roche US Patent 7,981,914, which discloses tetrazole-substituted aryl amides as α7 nAChR PAMs . The compound's 4-ethylphenyl/2-methoxybenzyl substitution pattern satisfies the patent's structural criteria, and the tetrazole at the propanamide 2-position matches the pharmacophore geometry required for PAM activity at the α7 subtype . This compound is appropriate for inclusion in α7 nAChR-focused screening cascades, particularly where the goal is to probe the SAR around the N-aryl substituent (para-ethyl vs. ortho-ethyl, ortho-fluoro, or unsubstituted phenyl analogs). Researchers should note that the Roche patent explicitly excludes certain Ar₁/Ar₂ combinations (e.g., 2-methoxy-phenyl as Ar₁ precludes 4-methoxy-phenyl or 3,4-dimethoxy-phenyl as Ar₂), indicating that CAS 483993-69-7 occupies a specific, non-excluded substitution space .

P2X₃/P2X₂/₃ Purinergic Receptor Antagonist Probe for Pain and Genitourinary Indications

The compound maps to the generic formula of Roche US Patent 7,595,405, claiming tetrazole-substituted arylamides as P2X₃ and P2X₂/₃ antagonists . The patent specifies utility in treating genitourinary disorders (overactive bladder, urinary incontinence), pain conditions (inflammatory pain, neuropathic pain, visceral pain), and gastrointestinal disorders . CAS 483993-69-7 can serve as a structurally defined probe for P2X₃-focused screening panels, with the 2-methoxybenzyl group providing a distinct hydrogen-bonding presentation versus the 4-methoxy and 3,4-dimethoxy analogs that are explicitly addressed in related patent disclosures .

KSP (Eg5) Mitotic Kinesin Inhibitor Lead Optimization and Selectivity Profiling

The close structural analog 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide (Ambinter AMB1779267) has been investigated for KSP kinase inhibition , a validated anti-mitotic target for oncology applications. CAS 483993-69-7 differs by bearing a mono-2-methoxy substituent on the benzyl ring versus the 2,4-dimethoxy pattern in the KSP-investigated analog. This single methoxy deletion represents a focused structural perturbation that can be used to probe the SAR of the benzyl substitution pattern at KSP and to assess selectivity versus α7 nAChR and P2X₃ receptors . The compound is suitable for inclusion in KSP inhibitor optimization programs as a matched molecular pair with the 2,4-dimethoxy analog.

Tetrazole Bioisostere Reference Compound for Metabolic Stability Benchmarking in Drug Discovery Programs

As a tetrazole-containing compound with a well-defined substitution pattern, CAS 483993-69-7 can serve as a reference standard for evaluating the metabolic stability advantages of tetrazole bioisosteres over carboxylic acid analogs within a propanamide scaffold context . The tetrazole pKa (~4.5–4.9) closely matches that of aryl carboxylic acids while offering documented resistance to glucuronidation and improved membrane permeability (ΔlogD ~+1.0 vs. carboxylate) . Medicinal chemistry groups conducting systematic bioisostere comparisons can use CAS 483993-69-7 as a tetrazole-containing probe alongside its hypothetical carboxylate counterpart to experimentally quantify the pharmacokinetic differentiation within their specific assay systems.

Quote Request

Request a Quote for N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.